molecular formula C22H22F2N6O2 B10936627 3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide

3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide

Cat. No.: B10936627
M. Wt: 440.4 g/mol
InChI Key: OTKSHWMOCMYIPZ-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl and methyl groups. The final step involves the coupling of the pyrazole moiety to the core structure under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE is unique due to its complex structure and the presence of both difluoromethyl and pyrazole moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22F2N6O2

Molecular Weight

440.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-2-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C22H22F2N6O2/c1-14-4-3-5-15(10-14)12-29-8-6-18(26-29)25-19(31)7-9-30-20(32)11-16(21(23)24)17-13-28(2)27-22(17)30/h3-6,8,10-11,13,21H,7,9,12H2,1-2H3,(H,25,26,31)

InChI Key

OTKSHWMOCMYIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)CCN3C(=O)C=C(C4=CN(N=C43)C)C(F)F

Origin of Product

United States

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